7-氟-4-(1,3,4-噻二唑-2-基)-2,3,4,5-四氢苯并[f][1,4]噁唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involved the cleavage of the S C2 and N–N bonds of 1,3,4-thiadiazole ring with formation of (HO)2C6H3CN+ (m/z 135) and m/z [M – 135]+ ions .Physical and Chemical Properties Analysis
The structure-activity studies show that amine derivatives are less active than their analogues without -NH- moiety .科学研究应用
有机催化不对称反应
7-氟-4-(1,3,4-噻二唑-2-基)-2,3,4,5-四氢苯并[f][1,4]恶杂环庚因结构复杂,可能在有机催化不对称反应中找到应用。例如,3-氟氧吲哚与二苯并[b,f][1,4]恶杂环庚的器官催化不对称曼尼希反应得到发展,展示了类似化合物在药物化学中的重要性,通过合成具有手性 C-F 立体中心的环状胺 (Bing Li, Ye Lin, D. Du, 2019)。
激酶抑制剂开发
苯并恶杂环庚核心,类似于所述化合物的四氢苯并[f][1,4]恶杂环庚部分,在多种激酶抑制剂中至关重要。例如,7-溴苯并恶杂环庚的可扩展合成及其在开发 mTOR 抑制剂中的应用突出了此类支架在药物开发过程中的潜力 (S. Naganathan 等,2015)。
高效液相色谱 (HPLC)
结构上密切相关的 7-氟-4-硝基苯并-2-氧杂-1,3-二唑已被用作氨基酸 HPLC 的柱前荧光标记试剂。这意味着相关氟化化合物在提高生化分析中的检测灵敏度方面具有潜在的实用性 (Y. Watanabe, K. Imai, 1981)。
微波辅助合成
具有相似结构特征的化合物已使用微波辅助方法合成,表明快速有效地合成复杂分子(如 7-氟-4-(1,3,4-噻二唑-2-基)-2,3,4,5-四氢苯并[f][1,4]恶杂环庚)用于各种科学应用具有潜力 (Yu-Chin Lin 等,2014)。
抗癌活性
氟化化合物,包括那些具有噻二唑部分的化合物,已因其抗癌特性而被研究。这一研究领域可能与探索 7-氟-4-(1,3,4-噻二唑-2-基)-2,3,4,5-四氢苯并[f][1,4]恶杂环庚的治疗潜力有关 (D. Chowrasia 等,2017)。
作用机制
属性
IUPAC Name |
7-fluoro-4-(1,3,4-thiadiazol-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c12-9-1-2-10-8(5-9)6-15(3-4-16-10)11-14-13-7-17-11/h1-2,5,7H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFVFNLNJCWIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C3=NN=CS3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。